2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is a useful research compound. Its molecular formula is C9H15ClN2O2 and its molecular weight is 218.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Derivatives and Complexes
- The compound has been utilized in the synthesis of diverse derivatives, such as fused imidazoles. Specifically, dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride has been a method to synthesize 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, leading to various derivatives via the introduction and modification of a substituent in the 3-position. This process also allows for the removal of the chlorine atom in the 2-position by hydrogenation over Raney nickel (Kavina, Sizov, & Yakovlev, 2018).
- Intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides has led to the formation of 3-(heteroarylsulfanyl)- and 3-sulfanylpyridin-2(1H)-ones, demonstrating the compound's versatility in creating complex structures with potential applications in various scientific domains (Savchenko et al., 2020).
Role in Neuroprotection
- N-acylaminophenothiazines derived from similar structures have shown promising neuroprotective properties, selectively inhibiting butyrylcholinesterase, protecting neurons against damage from free radicals, and displaying low toxicity. These properties highlight the potential therapeutic applications of related compounds in treating neurodegenerative diseases like Alzheimer's (González-Muñoz et al., 2011).
Applications in Organic Synthesis and Characterization
- The compound has been instrumental in the synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, showcasing its importance in the development of new molecules with potential antimicrobial properties (Debnath & Ganguly, 2015).
- Efficient synthetic routes utilizing this compound have led to the creation of pyrrole derivatives with potential importance in medicinal chemistry and other branches of chemical research (Dawadi & Lugtenburg, 2011).
Mechanism of Action
Target of Action
It is a member of the pyrrolidone family of compounds, which are known for their ability to form strong hydrogen bonds and interact with proteins and other molecules .
Mode of Action
The compound has been shown to inhibit the activity of enzymes and other proteins, as well as to affect the structure and dynamics of cellular membranes . This suggests that the compound may act by binding to these proteins and altering their function, leading to changes in cellular processes.
Result of Action
The compound’s action results in the inhibition of enzyme activity and alterations in the structure and dynamics of cellular membranes . Additionally, it can affect the expression of certain genes and the activity of certain cellular pathways . These changes can have various effects on the cell, depending on the specific proteins and pathways involved.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide has been used to study the structure and function of proteins, enzymes, and cellular membranes . It has been shown to inhibit the activity of enzymes and other proteins, as well as to affect the structure and dynamics of cellular membranes .
Cellular Effects
This compound can affect the expression of certain genes and the activity of certain cellular pathways . It has been shown to be effective against infant cancer as a selective inhibitor of the enzyme adenosine kinase, which is involved in the regulation of cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c10-7-8(13)11-4-2-6-12-5-1-3-9(12)14/h1-7H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZRWOYPNCNMRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.